4.3-Fold Enhancement in Aminoxyl Radical Reactivity Versus n-Butylketene
Cyclopropylketene (3a, R = cyclopropyl, RCH=C=O) reacts with the stable aminoxyl radical TEMPO (tetramethylpiperidinyloxyl) with a rate constant 4.3 times greater than that of n-butylketene (n-BuCH=C=O, 1b) under identical conditions [1]. This rate enhancement is attributed to cyclopropyl stabilization of the incipient radical formed upon TEMPO attack at the ketenyl carbon, a stabilization mechanism unavailable to simple alkyl-substituted ketenes [1].
| Evidence Dimension | Rate constant for reaction with TEMPO aminoxyl radical (relative) |
|---|---|
| Target Compound Data | Cyclopropylketene (3a): relative k(TEMPO) = 4.3 (normalized to n-BuCH=C=O = 1.0) |
| Comparator Or Baseline | n-Butylketene (n-BuCH=C=O, 1b): relative k(TEMPO) = 1.0 (baseline) |
| Quantified Difference | 4.3-fold higher reactivity for cyclopropylketene |
| Conditions | Photochemical Wolff rearrangement generation of ketenes in hydrocarbon solvents at room temperature; TEMPO trapping; product ratio analysis |
Why This Matters
This 4.3-fold rate enhancement is a direct, quantifiable differentiation that makes cyclopropylketene the preferred ketene substrate when rapid radical trapping kinetics are required, and it underpins its use as a radical clock precursor.
- [1] Allen, A. D.; Fenwick, M. F.; Henry-Riyad, H.; Tidwell, T. T. Nitroxyl radical reactions with 4-pentenyl- and cyclopropylketenes: new routes to 5-hexenyl- and cyclopropylmethyl radicals. J. Org. Chem. 2001, 66 (17), 5759–5765. DOI: 10.1021/jo0102922. PMID: 11511249. View Source
